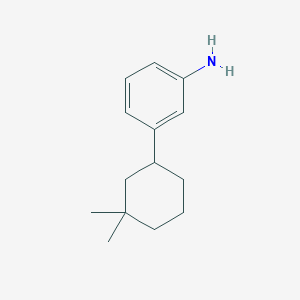

3-(3,3-Dimethylcyclohexyl)aniline

Description

3-(3,3-Dimethylcyclohexyl)aniline (CAS: 478403-37-1) is a substituted aniline derivative with a cyclohexyl group bearing two methyl substituents at the 3,3-positions. Its molecular formula is C₁₄H₂₁N, and it has a molecular weight of 203.32 g/mol . The compound is structurally characterized by an aniline group (-NH₂) attached to a benzene ring, which is further substituted with a 3,3-dimethylcyclohexyl moiety. This cyclohexyl group introduces steric bulk and lipophilicity, influencing its reactivity and physical properties.

The compound is primarily used in organic synthesis and pharmaceutical intermediate development. For example, its hydrochloride form (this compound hydrochloride) has been referenced in synthetic pathways for specialized intermediates .

Properties

IUPAC Name |

3-(3,3-dimethylcyclohexyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVJHNIWYFHERY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(C1)C2=CC(=CC=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Dimethylcyclohexyl)aniline typically involves the reaction of 3,3-dimethylcyclohexylamine with aniline under specific conditions. One common method includes the use of a palladium-catalyzed amination reaction, where the cyclohexylamine derivative is reacted with aniline in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,3-Dimethylcyclohexyl)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted aniline compounds .

Scientific Research Applications

3-(3,3-Dimethylcyclohexyl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the development of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(3,3-Dimethylcyclohexyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain signaling pathways and enzymatic activities .

Comparison with Similar Compounds

2-(3,3-Dimethylcyclohexyl)aniline (CAS: 2060025-74-1)

- Molecular Formula : C₁₄H₂₁N

- Key Difference : Positional isomer of the target compound, with the aniline group attached at the 2-position of the cyclohexyl ring instead of the 3-position.

- Impact : Altered steric effects and electronic distribution may affect reactivity in coupling reactions or pharmacological activity .

3-(2,4-Dimethylcyclohexyl)aniline (CAS: 2059935-22-5)

- Molecular Formula : C₁₄H₂₁N

- Key Difference : Additional methyl groups at the 2- and 4-positions of the cyclohexyl ring.

Substituted Anilines with Different Cyclohexyl Groups

N-(3,3-Dimethylcyclohexyl)-1-methyl-1H-pyrazol-3-amine

- Molecular Formula : C₁₂H₂₁N₃

- Key Difference : Incorporates a pyrazole ring instead of a benzene ring.

3-(3-Methoxyphenyl)aniline (CAS: 400748-70-1)

- Molecular Formula: C₁₃H₁₃NO

- Key Difference : Methoxy-substituted biphenyl structure instead of a cyclohexyl group.

- Impact : Improved solubility due to the polar methoxy group; used as an intermediate in organic syntheses .

Fluorinated and Halogenated Analogues

3-(Trifluoromethyl)aniline (CAS: 98-16-8)

3-Chloro-4-(2,3-dimethylphenoxy)aniline (CAS: 893754-18-2)

- Molecular Formula: C₁₄H₁₄ClNO

- Key Difference: Chlorine and dimethylphenoxy substituents introduce halogenated and aromatic diversity.

- Impact: Potential applications in agrochemicals due to enhanced electrophilicity and resistance to degradation .

Cyclohexyl-Sulfonamide Derivatives

3-[(Cyclohexanesulfonyl)methyl]aniline (CAS: 1184212-16-5)

- Molecular Formula: C₁₃H₁₉NO₂S

- Key Difference : Sulfonylmethyl bridge links the aniline and cyclohexane groups.

Data Tables

Table 1: Structural Comparison of 3-(3,3-Dimethylcyclohexyl)aniline and Analogues

Biological Activity

- Molecular Formula : C14H22ClN

- Molecular Weight : 239.78 g/mol

The compound's hydrochloride form enhances its solubility in water, making it suitable for various applications in research and industry. Its hydrophobic nature may allow better membrane permeability, which is crucial for cellular interactions.

Biological Activity

Research into the biological activity of 3-(3,3-Dimethylcyclohexyl)aniline is still in its infancy. Preliminary studies suggest that this compound may interact with various biological macromolecules, including proteins and nucleic acids. However, specific mechanisms of action remain largely unexplored.

Potential Interactions

- Protein Binding : There are indications that this compound may exhibit binding affinity to proteins, which could influence various biochemical pathways.

- Nucleic Acid Interaction : Initial findings suggest possible interactions with nucleic acids, although detailed studies are required to elucidate these effects.

Toxicity and Safety Profile

Due to the limited data on its biological properties, the safety profile of this compound remains uncertain. However, general safety precautions should be observed when handling this compound:

- Skin and Eye Irritation : Aromatic amines are known to cause irritation.

- Inhalation Risks : Dust or fumes may irritate the respiratory system.

Toxicological Studies

A review of related compounds indicates that the toxicity of this compound may parallel that of other aromatic amines. For instance:

- Compounds with similar structures often exhibit varying degrees of toxicity based on their functional groups and substituents.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from other structurally related compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| Cyclohexylamine | Simple amine | Lacks dimethyl substitution |

| 4-Methylphenylhydrazine | Hydrazine derivative | Contains a methyl group instead of cyclohexyl |

| Phenylhydrazine | Aromatic hydrazine | Contains a phenyl group instead of cyclohexyl |

| N,N-Diethyl-3-(3,3-dimethylcyclohexyl)aniline | Tertiary amine | Contains ethyl groups instead of hydrogen atoms |

The unique steric and electronic properties imparted by the 3,3-dimethylcyclohexyl group enhance the reactivity and selectivity of this compound compared to others in its class.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, insights can be drawn from related compounds and preliminary studies:

- Interaction Studies : Initial studies have suggested interactions with enzymes and receptors common to other aromatic amines.

- Potential Applications : Given its structural characteristics, there is potential for use in drug development targeting specific biochemical pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.